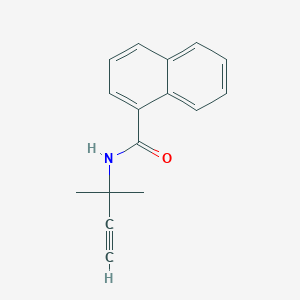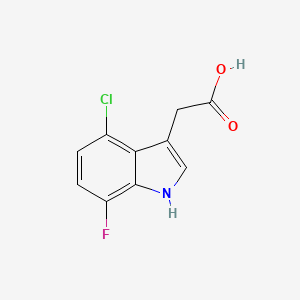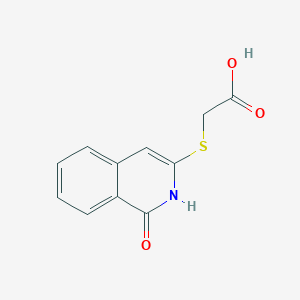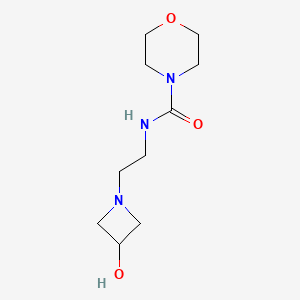
2-(Chloromethyl)-3-methylquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-3-methylquinoline hydrochloride is an organic compound with the molecular formula C11H11Cl2N It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-methylquinoline hydrochloride typically involves the chloromethylation of 3-methylquinoline. One common method includes the reaction of 3-methylquinoline with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-3-methylquinoline hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Applications De Recherche Scientifique
2-(Chloromethyl)-3-methylquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-3-methylquinoline hydrochloride involves its interaction with specific molecular targets. The chloromethyl group allows the compound to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where it targets DNA and protein synthesis pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)quinoline hydrochloride
- 2-(Chloromethyl)pyridine hydrochloride
- 3-(Chloromethyl)quinoline hydrochloride
Uniqueness
2-(Chloromethyl)-3-methylquinoline hydrochloride is unique due to the presence of both a chloromethyl and a methyl group on the quinoline ring. This structural feature enhances its reactivity and allows for the formation of a diverse range of derivatives. Compared to similar compounds, it offers greater versatility in synthetic applications and potential biological activities .
Propriétés
Formule moléculaire |
C11H11Cl2N |
|---|---|
Poids moléculaire |
228.11 g/mol |
Nom IUPAC |
2-(chloromethyl)-3-methylquinoline;hydrochloride |
InChI |
InChI=1S/C11H10ClN.ClH/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12;/h2-6H,7H2,1H3;1H |
Clé InChI |
OMAUHNWZRISLSU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC=CC=C2N=C1CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1'-Ethyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B15067024.png)





![(NZ)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B15067078.png)
![6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15067082.png)
